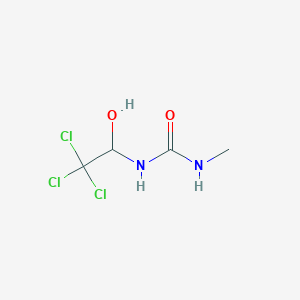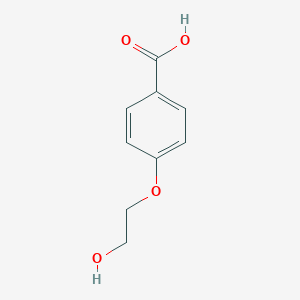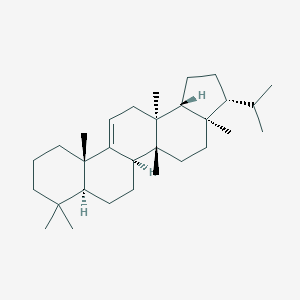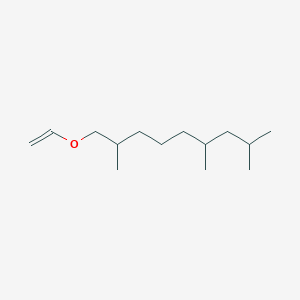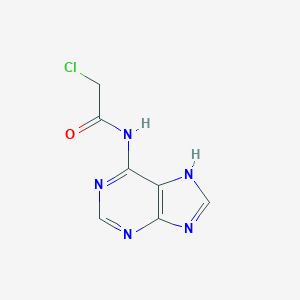
Blei(II)-bromid
Übersicht
Beschreibung
Synthesis Analysis
Lead(II) bromide is typically prepared from treating solutions of lead salts (e.g., lead(II) nitrate) with bromide salts . This process exploits its low solubility in water - only 0.455 g dissolves in 100 g of water at 0 °C . It is about ten times more soluble in boiling water .Molecular Structure Analysis
PbBr2 has the same crystal structure as lead chloride (cotunnite) – they are isomorphous . In this structure, Pb2+ is surrounded by nine Br− ions in a distorted tricapped trigonal prismatic geometry . Seven of the Pb-Br distances are shorter, in the range 2.9-3.3 Å, while two of them are longer at 3.9 Å .Chemical Reactions Analysis
Lead reacts with dibromine to form Lead(II) bromide . The reaction can be represented as follows: Pb + Br2 = PbBr2 .Physical And Chemical Properties Analysis
Lead(II) bromide has a molecular formula of Br2Pb, an average mass of 367.008 Da, and a Monoisotopic mass of 365.813263 Da . It is a white solid that only dissolves a little in water . It melts to make a liquid that conducts a little electricity . It is insoluble in alcohol but soluble in ammonia, alkali, KBr, NaBr .Wissenschaftliche Forschungsanwendungen
Katalyse in der Polymerproduktion
Blei(II)-bromid dient als ein effektiver Katalysator bei der Herstellung von Polyestern . Seine Rolle bei der Katalyse des Polymerisationsprozesses ist entscheidend für die Bildung langkettiger Molekülstrukturen, aus denen Polyester bestehen, die in der Textil-, Verpackungs- und Automobilindustrie weit verbreitet sind.
Flammenbeständigkeit in Polypropylen
Als Füllstoff in Polypropylen verleiht this compound flammhemmende Eigenschaften . Diese Anwendung ist besonders wichtig für die Verbesserung der Sicherheitsmerkmale von Materialien, die in der Bau-, Automobil- und Elektroindustrie verwendet werden, wo Brandschutz ein kritisches Merkmal ist.
Optische Wellenleiter
Im Bereich der Photonik wird this compound in Glas-Lichtwellenleitern . Diese Wellenleiter sind wesentliche Komponenten in optischen Kommunikationssystemen, die die Übertragung von Licht mit minimalen Verlusten ermöglichen und für die moderne Telekommunikationsinfrastruktur unerlässlich sind.
Halbleitermaterialien
Die Verbindung findet Verwendung bei der Entwicklung von photoelektrischen Materialien und Wärmeenergie-Halbleitermaterialien . Diese Materialien sind das Herzstück von Geräten, die Licht in Elektrizität umwandeln oder umgekehrt, wie z. B. Solarzellen und Leuchtdioden (LEDs).
Analytische Chemie
In der analytischen Chemie wird this compound als ein analytisches Reagenz . Es spielt eine Rolle bei verschiedenen chemischen Analysen und Tests, um das Vorhandensein anderer Substanzen zu identifizieren oder ihre Konzentration zu bestimmen.
Pigmentproduktion
This compound ist an der Herstellung von Massicot-Pigment . Massicot ist ein wichtiges Pigment, das in Farben und Beschichtungen verwendet wird und Oberflächen Farbe und Schutz verleiht.
Druck- und Färbeindustrie
Die Verbindung ist auch ein wichtiger Bestandteil der Druck- und Färbeindustrie . Es wird in Verfahren verwendet, die Textilien und anderen Materialien Farbe verleihen und spielt eine wichtige Rolle in der Textilherstellung.
Perovskit-Vorläufer
This compound ist ein Vorläufer für die Synthese von Perovskitmaterialien . Diese Materialien sind vielversprechend für eine Reihe von Anwendungen, darunter Solarzellen und Leuchtdioden, aufgrund ihrer hervorragenden Lichtabsorptions- und Emissionseigenschaften.
Wirkmechanismus
Target of Action
Lead(II) bromide (PbBr2) is an inorganic compound . It primarily targets the environment, particularly when it is released as a byproduct of burning leaded gasoline .
Mode of Action
Lead(II) bromide is typically prepared from treating solutions of lead salts with bromide salts . In its crystal structure, Pb2+ is surrounded by nine Br− ions in a distorted tricapped trigonal prismatic geometry . This structure allows it to interact with its targets in the environment.
Biochemical Pathways
Lead ions enter the interior of microbial cells mainly through two pathways: active process where the transporter carries Pb(II) into the cell, and passive diffusion where Pb(II) diffuses from high concentration to low concentration and into cells .
Pharmacokinetics
It’s known that it has a low solubility in water , which can affect its distribution in the environment.
Result of Action
Lead(II) bromide can be used in the fabrication of nanoscale quasi-2D layered perovskites, which are potentially utilized as light-emitting materials . It can also be used for the synthesis of deep blue fluorescent lead bromide perovskite microdisks .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Lead(II) bromide. For instance, it was prevalent in the environment as the result of the use of leaded gasoline . To prevent the resulting lead oxides from fouling the engine, gasoline was treated with 1,2-Dibromoethane, which converted lead oxides into the more volatile lead bromide, which was then exhausted from the engine into the environment .
Safety and Hazards
Zukünftige Richtungen
Lead(II) bromide has been used in the fabrication of nanoscale quasi-2D layered perovskites, which are potentially utilized as light-emitting materials . It can also be used for the synthesis of deep blue fluorescent lead bromide perovskite microdisks . These applications suggest potential future directions for the use of Lead(II) bromide in the field of material science and optoelectronics .
Biochemische Analyse
Biochemical Properties
Lead(II) bromide, like other lead compounds, can interact with various biomoleculesIt is known that lead can interact with proteins involved in heme synthesis, calcium metabolism, and neurotransmission .
Cellular Effects
Lead(II) bromide, due to its lead content, can have significant effects on cells. It can interfere with mitochondrial function and oxidative stress, leading to cell death and inflammation . It can also affect the nervous system, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lead can replace calcium ions, crossing the blood-brain barrier and causing damage in brain areas, resulting in neurological problems . It also possesses genotoxic characteristics and disrupts cellular activity .
Temporal Effects in Laboratory Settings
It is known that lead compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that lead toxicity can cause a range of health problems in animals, depending on the level and duration of exposure .
Metabolic Pathways
Lead is known to interfere with various metabolic processes, including those related to heme synthesis, calcium metabolism, and neurotransmission .
Transport and Distribution
It is known that lead can enter cells through various mechanisms, including ion channels, transporters, and receptors .
Subcellular Localization
It is known that lead can accumulate in various parts of the cell, including the nucleus .
Eigenschaften
IUPAC Name |
lead(2+);dibromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Pb/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASWJUOMEGBQCQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Pb+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014306 | |
| Record name | Lead bromide (PbBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10031-22-8 | |
| Record name | Lead dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead bromide (PbBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEAD(II) BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O767M99U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

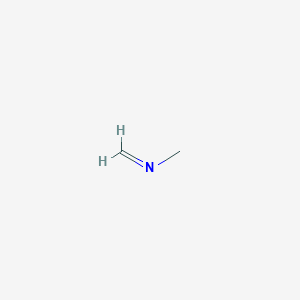
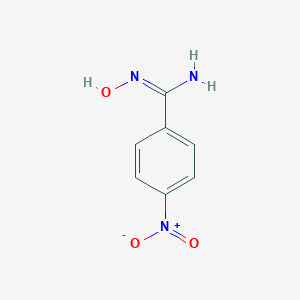
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)

